(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol
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Overview
Description
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol is an organic compound with a unique structure that includes a tetrahydroindene core substituted with two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol typically involves the hydrogenation of indene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 5,6-dimethylindene in the presence of a palladium catalyst to yield the tetrahydroindene intermediate. This intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the dimethanol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), formaldehyde (CH2O)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s hydrophobic core allows it to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- (5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
Uniqueness
(5,6-Dimethyl-2,3,4,7-tetrahydro-1H-indene-3a,7a-diyl)dimethanol is unique due to its specific substitution pattern and the presence of two hydroxymethyl groups. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
88307-49-7 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[7a-(hydroxymethyl)-5,6-dimethyl-2,3,4,7-tetrahydro-1H-inden-3a-yl]methanol |
InChI |
InChI=1S/C13H22O2/c1-10-6-12(8-14)4-3-5-13(12,9-15)7-11(10)2/h14-15H,3-9H2,1-2H3 |
InChI Key |
IFAVBMSUIDPYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2(CCCC2(C1)CO)CO)C |
Origin of Product |
United States |
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